molecular formula C12H10ClNS B1279985 4-((4-Chlorophenyl)thio)aniline CAS No. 32631-29-1

4-((4-Chlorophenyl)thio)aniline

Cat. No.: B1279985
CAS No.: 32631-29-1
M. Wt: 235.73 g/mol
InChI Key: DVTZWUZZYSGZLE-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)aniline: is an organic compound with the molecular formula C12H10ClNS It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an aniline moiety

Biochemical Analysis

Biochemical Properties

4-((4-Chlorophenyl)thio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications in treating diseases like Alzheimer’s.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are compromised.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as improving cognitive function in models of neurodegenerative diseases . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, which facilitate its uptake into cells . This interaction can influence its localization and accumulation within different tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)thio)aniline typically involves the reaction of 4-chloroaniline with 4-chlorothiophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

4-chloroaniline+4-chlorothiophenolBaseThis compound\text{4-chloroaniline} + \text{4-chlorothiophenol} \xrightarrow{\text{Base}} \text{this compound} 4-chloroaniline+4-chlorothiophenolBase​this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Chlorophenyl)thio)aniline undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding amine.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-((4-Chlorophenyl)thio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Chloroaniline: Shares the aniline moiety but lacks the thioether linkage.

    4-Chlorothiophenol: Contains the chlorophenyl and thioether groups but lacks the aniline moiety.

    4-((4-Bromophenyl)thio)aniline: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 4-((4-Chlorophenyl)thio)aniline is unique due to the presence of both the chlorophenyl and thioether groups attached to an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTZWUZZYSGZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485532
Record name 4-Amino-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32631-29-1
Record name 4-Amino-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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